tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate
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Overview
Description
Duocarmycin MA is a member of the duocarmycin family, a series of related natural products first isolated from Streptomyces bacteria in 1978 . These compounds are known for their extreme cytotoxicity and represent a class of exceptionally potent antitumor antibiotics . Duocarmycin MA, like other duocarmycins, binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position, leading to irreversible DNA alkylation and subsequent tumor cell death .
Preparation Methods
The preparation of duocarmycin MA involves several synthetic routes and reaction conditions. The total synthesis of duocarmycins, including duocarmycin MA, has been extensively studied due to their significant biological activity and characteristic structural features . The synthesis typically involves the construction of the cyclopropapyrroloindole motif, responsible for DNA alkylation, and a highly functionalized heterocyclic segment that acts as a DNA-binding site . Various synthetic strategies and tactics have emerged over the years, including the preparation of key partial structures such as cyclopropapyrroloindole subunits and other functionalized heterocycles .
Chemical Reactions Analysis
Duocarmycin MA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to alter the compound’s properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Duocarmycin MA has several scientific research applications, including:
Mechanism of Action
Duocarmycin MA exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture, leading to tumor cell death . The compound’s mechanism of action involves the formation of a covalent bond with the DNA, which hinders DNA replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
Duocarmycin MA is similar to other compounds in the duocarmycin family, such as duocarmycin A, duocarmycin SA, and yatakemycin . These compounds share the cyclopropapyrroloindole motif and exhibit similar DNA alkylation activity . duocarmycin MA is unique in its specific structural features and biological activity, which make it a valuable compound for research and therapeutic applications .
Similar compounds include:
- Duocarmycin A
- Duocarmycin SA
- Yatakemycin
- CC-1065
These compounds have been extensively studied for their antitumor activity and potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl N-[4-[[2-[1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-6-yl]carbamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31ClN4O5/c1-34(2,3)44-33(43)37-22-11-8-19(9-12-22)31(41)36-23-13-10-20-14-27(38-26(20)15-23)32(42)39-18-21(17-35)30-25-7-5-4-6-24(25)29(40)16-28(30)39/h4-16,21,38,40H,17-18H2,1-3H3,(H,36,41)(H,37,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXQBIDDBQCHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(N3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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